molecular formula C16H7BrClF4N3 B285248 3-(4-bromophenyl)-1-(4-chloro-2,3,5,6-tetrafluorophenyl)-4,5-dihydro-1H-pyrazole-5-carbonitrile

3-(4-bromophenyl)-1-(4-chloro-2,3,5,6-tetrafluorophenyl)-4,5-dihydro-1H-pyrazole-5-carbonitrile

Cat. No. B285248
M. Wt: 432.6 g/mol
InChI Key: YAKPJLAZXNJRPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-bromophenyl)-1-(4-chloro-2,3,5,6-tetrafluorophenyl)-4,5-dihydro-1H-pyrazole-5-carbonitrile is a chemical compound that has been synthesized for various purposes. It is a pyrazole derivative that has been studied for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-1-(4-chloro-2,3,5,6-tetrafluorophenyl)-4,5-dihydro-1H-pyrazole-5-carbonitrile is not fully understood. However, it has been suggested that it may act as an inhibitor of certain enzymes and signaling pathways that are involved in disease processes.
Biochemical and Physiological Effects:
Studies have shown that 3-(4-bromophenyl)-1-(4-chloro-2,3,5,6-tetrafluorophenyl)-4,5-dihydro-1H-pyrazole-5-carbonitrile has various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and protect against neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(4-bromophenyl)-1-(4-chloro-2,3,5,6-tetrafluorophenyl)-4,5-dihydro-1H-pyrazole-5-carbonitrile in lab experiments include its potential as a therapeutic agent for various diseases and its ability to inhibit specific enzymes and signaling pathways. However, the limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of 3-(4-bromophenyl)-1-(4-chloro-2,3,5,6-tetrafluorophenyl)-4,5-dihydro-1H-pyrazole-5-carbonitrile. These include further studies on its potential as a therapeutic agent for cancer, inflammation, and neurodegenerative diseases. Additionally, future studies could focus on the optimization of its synthesis method and the development of more efficient and effective analogs. Finally, further research could be conducted to fully understand its mechanism of action and potential side effects.
In conclusion, 3-(4-bromophenyl)-1-(4-chloro-2,3,5,6-tetrafluorophenyl)-4,5-dihydro-1H-pyrazole-5-carbonitrile is a chemical compound that has been synthesized for various purposes. It has potential applications in scientific research related to cancer, inflammation, and neurodegenerative diseases. Further studies are needed to fully understand its mechanism of action and potential as a therapeutic agent.

Synthesis Methods

The synthesis of 3-(4-bromophenyl)-1-(4-chloro-2,3,5,6-tetrafluorophenyl)-4,5-dihydro-1H-pyrazole-5-carbonitrile involves the reaction of 4-bromoacetophenone and 4-chloro-2,3,5,6-tetrafluoroaniline in the presence of sodium hydride and carbon disulfide. The resulting product is then treated with hydrazine hydrate and acetic acid to yield the final product.

Scientific Research Applications

3-(4-bromophenyl)-1-(4-chloro-2,3,5,6-tetrafluorophenyl)-4,5-dihydro-1H-pyrazole-5-carbonitrile has been studied for its potential applications in scientific research. It has been used in various studies related to cancer research, inflammation, and neurodegenerative diseases.

properties

Molecular Formula

C16H7BrClF4N3

Molecular Weight

432.6 g/mol

IUPAC Name

5-(4-bromophenyl)-2-(4-chloro-2,3,5,6-tetrafluorophenyl)-3,4-dihydropyrazole-3-carbonitrile

InChI

InChI=1S/C16H7BrClF4N3/c17-8-3-1-7(2-4-8)10-5-9(6-23)25(24-10)16-14(21)12(19)11(18)13(20)15(16)22/h1-4,9H,5H2

InChI Key

YAKPJLAZXNJRPL-UHFFFAOYSA-N

SMILES

C1C(N(N=C1C2=CC=C(C=C2)Br)C3=C(C(=C(C(=C3F)F)Cl)F)F)C#N

Canonical SMILES

C1C(N(N=C1C2=CC=C(C=C2)Br)C3=C(C(=C(C(=C3F)F)Cl)F)F)C#N

Origin of Product

United States

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